molecular formula C16H16O B2967129 1,4-Diphenylbutan-2-one CAS No. 37985-17-4

1,4-Diphenylbutan-2-one

Cat. No.: B2967129
CAS No.: 37985-17-4
M. Wt: 224.303
InChI Key: PFJFIFJKDPIALO-UHFFFAOYSA-N
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Description

1,4-Diphenylbutan-2-one is an organic compound with the molecular formula C16H16O. It is a ketone characterized by the presence of two phenyl groups attached to a butanone backbone. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

1,4-Diphenylbutan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Safety and Hazards

Based on available data, 1,4-Diphenylbutan-2-one is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenylbutan-2-one can be synthesized through several methods. One common synthetic route involves the Michael addition of 1,3-diarylpropan-1,3-diones with nitrostyrenes, followed by a retro-Claisen condensation . This method is efficient and can be carried out under mild and transition-metal-free conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 1,4-Diphenylbutan-2-one involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diphenylbutane: Lacks the ketone group present in 1,4-Diphenylbutan-2-one.

    1,4-Diphenyl-2-butanol: Contains an alcohol group instead of a ketone group.

    1,4-Diphenyl-2-butene: Features a double bond in place of the ketone group.

Uniqueness

This compound is unique due to its ketone functional group, which imparts distinct chemical reactivity and properties compared to its similar compounds. This functional group allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1,4-diphenylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJFIFJKDPIALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37985-17-4
Record name 1,4-diphenylbutan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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